molecular formula C11H7F3N2S B1391147 3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol CAS No. 1214351-20-8

3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol

Cat. No.: B1391147
CAS No.: 1214351-20-8
M. Wt: 256.25 g/mol
InChI Key: HUNGYZOSOCBOBF-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol is a sophisticated heteroaromatic building block of significant interest in medicinal chemistry and drug discovery. This bifunctional compound features a pyridine-2-thiol core substituted with a second pyridin-3-yl ring and a metabolically resilient trifluoromethyl group. The thiol group serves as a versatile handle for the synthesis of diverse heterocycles or for the formation of disulfide bonds, while the two nitrogen-containing aromatic rings are privileged structures that facilitate binding to a wide range of biological targets through hydrogen bonding and pi-stacking interactions source . The inclusion of the trifluoromethyl group is a common strategy in lead optimization to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability source . As such, this compound is primarily employed as a key intermediate in the design and synthesis of potential pharmaceutical agents, particularly for applications in kinase inhibitor research and the development of small molecule therapeutics for oncology and central nervous system diseases. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-pyridin-3-yl-5-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2S/c12-11(13,14)8-4-9(10(17)16-6-8)7-2-1-3-15-5-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNGYZOSOCBOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CNC2=S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol typically involves multi-step organic synthesis. One common method includes the reaction of 3-bromopyridine with trifluoromethylthiolate under specific conditions to introduce the trifluoromethyl group. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules, especially in pharmaceuticals and agrochemicals.

ApplicationDescription
Synthesis of PharmaceuticalsUsed to create new drug candidates through functionalization reactions.
Agrochemical DevelopmentPotential use in designing herbicides or pesticides with enhanced efficacy.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or ligand in biochemical assays. The thiol group can form covalent bonds with proteins, leading to irreversible inhibition of target enzymes.

Biological ActivityMechanism
Enzyme InhibitionBinds to active sites of enzymes, blocking substrate access.
Ligand InteractionModulates receptor functions, affecting cellular signaling pathways.

Medicine

The therapeutic potential of this compound is explored for various diseases, including cancers and inflammatory conditions.

Therapeutic AreaPotential Effects
Anti-inflammatoryReduces inflammation by inhibiting pro-inflammatory enzymes.
Anticancer ActivityInduces apoptosis in cancer cells through enzyme inhibition.

Industry

In industrial applications, the compound is utilized in the development of advanced materials such as polymers and coatings due to its unique chemical characteristics.

Industrial UseDescription
Polymer ProductionEnhances properties like thermal stability and chemical resistance.
Coating FormulationsImproves adhesion and durability of coatings on surfaces.

Case Study 1: Enzyme Inhibition

Research published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits a specific enzyme involved in cancer cell proliferation, showcasing its potential as an anticancer agent .

Case Study 2: Material Science

A study highlighted the use of this compound in creating new polymer blends with enhanced mechanical properties, making it suitable for applications in automotive and aerospace industries .

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiol group can form covalent bonds with target proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structural analogs and their differentiating substituents:

Compound Name Substituent at Position 3 Substituent at Position 5 Substituent at Position 2 CAS Number Key Properties
3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol Pyridin-3-yl Trifluoromethyl (-CF₃) Thiol (-SH) Not Provided High reactivity (thiol), π-π stacking potential (pyridinyl)
3-Chloro-5-(trifluoromethyl)pyridine-2-thiol Chlorine (-Cl) Trifluoromethyl (-CF₃) Thiol (-SH) 95727-86-9 Increased electrophilicity (Cl), reduced steric bulk
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-2-thiol Pyrimidine ring (N-containing) Trifluoromethyl (-CF₃) Thiol (-SH) 2645418-49-9 Enhanced hydrogen bonding (pyrimidine), altered electronic effects
3-(2,4,5-Trichlorophenyl)-6-(trifluoromethyl)pyridine-2-thiol 2,4,5-Trichlorophenyl Trifluoromethyl (-CF₃) Thiol (-SH) 1261666-54-9 Increased hydrophobicity (aryl-Cl), steric hindrance
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate Chlorine (-Cl) Trifluoromethyl (-CF₃) Methyl ester (-COOCH₃) Not Provided Reduced nucleophilicity (ester), improved stability

Comparative Analysis of Properties

Electronic Effects
  • Thiol vs. Ester/Amine Groups : The thiol group in the target compound and its analogs (e.g., 3-chloro-5-(trifluoromethyl)pyridine-2-thiol) enables nucleophilic reactions, such as disulfide bond formation or metal chelation. In contrast, methyl ester derivatives (e.g., Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) exhibit reduced reactivity due to electron-withdrawing ester groups .
  • Trifluoromethyl Group : Present in all analogs, the -CF₃ group stabilizes the pyridine ring via electron-withdrawing effects, enhancing resistance to oxidative degradation .
Steric and Solubility Considerations
  • Pyridin-3-yl vs. Trichlorophenyl: The pyridin-3-yl group in the target compound allows for π-π stacking interactions, beneficial in protein binding (e.g., kinase inhibitors).
  • Chlorine vs. Pyrimidine : The chlorine substituent in 95727-86-9 reduces steric hindrance compared to pyrimidine-containing analogs (e.g., 2645418-49-9), which may favor synthetic accessibility .

Biological Activity

3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol is a heterocyclic compound characterized by the presence of a pyridine ring with a trifluoromethyl group and a thiol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications against various diseases, including infections and cancer.

  • Molecular Formula : C₁₁H₇F₃N₂S
  • Molecular Weight : 256.25 g/mol
  • CAS Number : 1214351-20-8

Synthesis Methods

The synthesis typically involves multi-step organic reactions. A common method includes the reaction of 3-bromopyridine with trifluoromethylthiolate under basic conditions (e.g., potassium carbonate in DMF) to introduce the trifluoromethyl group. This method can be scaled for industrial production, optimizing yield and purity through advanced techniques like chromatography and continuous flow reactors.

Antimicrobial Activity

Research indicates that the presence of the trifluoromethyl group significantly enhances the compound's antimicrobial properties. For instance, studies have shown that derivatives containing this group exhibit selective activity against Chlamydia, with compounds lacking this substituent being inactive . The trifluoromethyl moiety appears crucial for binding to bacterial targets, enhancing overall efficacy.

CompoundActivityNotes
Trifluoromethyl derivativeHighSelective for Chlamydia
Chlorine analogueModerateReduced activity compared to trifluoromethyl variant
Unsubstituted phenyl derivativesNoneLack of activity

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For example, it has been evaluated against various cancer cell lines, showing promising results with IC₅₀ values comparable to established chemotherapeutics like 5-Fluorouracil. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiol group can form covalent bonds with target proteins, leading to irreversible inhibition.
  • Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes, facilitating its interaction with intracellular targets.

Study on Antichlamydial Activity

A study highlighted the importance of electron-withdrawing groups like trifluoromethyl in enhancing the antichlamydial activity of certain derivatives. The research indicated that compounds with this substituent showed superior efficacy compared to their unsubstituted counterparts, emphasizing its role in drug design .

Evaluation Against Cancer Cell Lines

In another study focusing on anticancer properties, compounds derived from this compound were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated significant growth inhibition compared to controls, with enhanced selectivity indices suggesting potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a halogen (e.g., chlorine or iodine) on the pyridine ring with a thiol group using potassium thiolate or thiourea under basic conditions (e.g., K₂CO₃) is a common approach . Optimization involves controlling temperature (60–100°C), solvent choice (DMSO or DMF for polar aprotic conditions), and stoichiometric ratios of reagents to minimize side products . Purity is enhanced via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • ¹H/¹³C NMR : The thiol proton (-SH) may appear as a broad singlet near δ 1.5–3.0 ppm, while the trifluoromethyl group (-CF₃) shows a distinct quartet in ¹⁹F NMR at ~δ -60 to -70 ppm .
  • HRMS : Expect a molecular ion peak matching the exact mass (e.g., C₁₁H₈F₃N₂S: calculated 265.0395).
  • IR : Strong S-H stretch near 2550 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Q. What are the primary safety considerations when handling this compound in the laboratory?

  • Methodological Answer : The thiol group can release toxic H₂S under acidic conditions. Use fume hoods, nitrile gloves, and avoid contact with oxidizing agents. Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Refer to SDS guidelines for emergency protocols .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the reactivity of the thiol group in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl (-CF₃) and pyridinyl groups activate the thiol for nucleophilic substitution or oxidative coupling. Density Functional Theory (DFT) calculations can predict charge distribution, showing increased electrophilicity at the sulfur atom . Experimentally, coupling with aryl halides (e.g., Suzuki-Miyaura) requires Pd catalysts (e.g., Pd(PPh₃)₄) and base (NaHCO₃) in THF/water at 80°C .

Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using:

  • Dose-response curves (IC₅₀ values across 3+ independent replicates).
  • Off-target profiling (e.g., kinase panels to rule out nonspecific binding) .
  • Metabolic stability assays (e.g., liver microsomes) to assess in vitro-in vivo correlations .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp predict logP (target <3), solubility (>50 μM), and CYP450 inhibition risks.
  • Molecular Dynamics (MD) : Simulate binding to targets (e.g., enzymes) to optimize steric and electronic complementarity .
  • Fragment-Based Design : Replace the trifluoromethyl group with bioisosteres (e.g., -SO₂CF₃) to enhance metabolic stability while retaining potency .

Q. What are the mechanistic implications of the compound’s thiol group in radical-mediated reactions?

  • Methodological Answer : The thiol acts as a hydrogen atom donor in radical chain reactions. Electron Paramagnetic Resonance (EPR) spectroscopy can detect thiyl radicals (R-S•) under UV irradiation or peroxide initiation. Kinetic studies (e.g., radical clock experiments) quantify reaction rates, showing faster H-abstraction compared to non-fluorinated analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridine-2-thiol

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